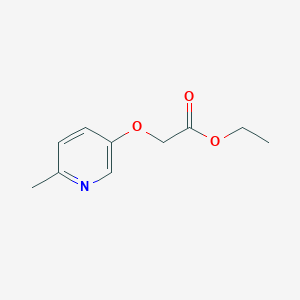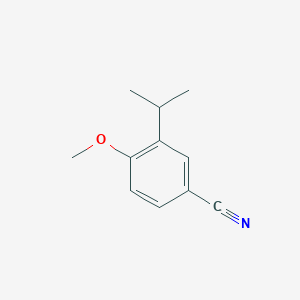
Cerium(3+) triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+) triiodide, also known as cerium(III) iodide, is a chemical compound composed of cerium cations and iodide anions. It has the chemical formula CeI₃ and appears as a yellow solid. This compound is part of the lanthanide series and is known for its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+) triiodide can be synthesized through the direct reaction of cerium metal with iodine. The reaction is typically carried out by heating the reactants: [ 2 \text{Ce} + 3 \text{I}_2 \rightarrow 2 \text{CeI}_3 ]
Another method involves the reaction of cerium with mercury(II) iodide at high temperatures: [ 2 \text{Ce} + 3 \text{HgI}_2 \rightarrow 2 \text{CeI}_3 + 3 \text{Hg} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in controlled environments to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where cerium is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where cerium is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used.
Reducing Agents: Hydrogen gas, metals like zinc, and other reducing agents are commonly used.
Solvents: Reactions are often carried out in solvents like water, acetone, or other organic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield cerium(IV) compounds, while reduction may produce cerium(II) compounds .
Scientific Research Applications
Cerium(3+) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of organocerium compounds.
Biology: Research into its potential biological activities and interactions is ongoing.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: this compound is used in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action of cerium(3+) triiodide involves its ability to participate in redox reactions. Cerium can switch between different oxidation states, which allows it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Cerium(3+) chloride (CeCl₃)
- Cerium(3+) bromide (CeBr₃)
- Lanthanum(3+) iodide (LaI₃)
Comparison: Cerium(3+) triiodide is unique due to its specific reactivity and applications. Compared to cerium(3+) chloride and cerium(3+) bromide, this compound has different solubility and reactivity profiles. Lanthanum(3+) iodide, while similar in structure, has different electronic properties due to the different lanthanide element .
Properties
Molecular Formula |
CeI3 |
|---|---|
Molecular Weight |
520.829 g/mol |
IUPAC Name |
cerium(3+);triiodide |
InChI |
InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3 |
InChI Key |
ZEDZJUDTPVFRNB-UHFFFAOYSA-K |
Canonical SMILES |
[I-].[I-].[I-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(cyanomethyl)sulfamoyl]benzoate](/img/structure/B8800356.png)

![Benzo[b]thiophene-5-methanamine, N-methyl-](/img/structure/B8800381.png)



![[(3,4-Dichlorophenyl)thio]acetic acid](/img/structure/B8800397.png)
![2-Propylthiazolo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B8800400.png)

![Ethyl 2-(benzylsulfanyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8800417.png)
![5,7-Dimethoxy-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8800424.png)

